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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxirane

CAS No.: 2788-86-5

Cat. No.: B1581470 Get Quote

Executive Summary & Structural Context
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5) is a critical chiral building block in the synthesis

of pharmaceutical intermediates, particularly for

-adrenergic blockers and antifungal agents.[1] Its structure features a strained three-membered
epoxide ring fused to a para-chlorinated benzene ring.

The spectroscopic identification of this molecule relies on detecting the unique "fingerprint" of

the epoxide ring (high-field NMR signals, characteristic IR ring strain) and the isotopic signature

of the chlorine atom.

Structural Analysis Workflow
The following decision tree outlines the logical flow for confirming the structure of 2-(4-
Chlorophenyl)oxirane from raw spectral data.
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Unknown Sample

Step 1: Mass Spectrometry (EI)
Check for Cl Isotope Pattern (3:1)

Step 2: Infrared Spectroscopy
Confirm Epoxide Ring (No C=O, No OH)

M+ at 154/156

Step 3: 1H NMR Analysis
Identify Epoxide ABX System

C-O-C bands present

Step 4: Structural Confirmation
2-(4-Chlorophenyl)oxirane

3.83, 3.14, 2.75 ppm

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural elucidation of 2-(4-Chlorophenyl)oxirane.

Mass Spectrometry (MS) Interpretation
Mass spectrometry provides the first line of evidence through molecular weight confirmation

and the distinct chlorine isotopic signature.

Primary Ionization Features (EI, 70 eV)
Molecular Ion (

): The parent peak appears at m/z 154.

Isotopic Pattern (
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): A significant peak at m/z 156 is observed with an intensity approximately 32-33% of the
parent peak. This 3:1 ratio is diagnostic for the presence of a single Chlorine atom (

Cl vs

Cl).

Fragmentation Pathway
The fragmentation is driven by the release of ring strain and the stability of the chlorobenzyl

cation.

Fragment (m/z) Assignment Mechanistic Origin

154 / 156 Molecular ion (Radical cation).

153 / 155
Loss of a hydrogen atom (

-cleavage).

125 / 127

Base Peak. Loss of the formyl

radical (

, M-29) or CO (

) followed by H rearrangement.

This corresponds to the stable

4-chlorobenzyl or

chlorotropylium cation.

89

Loss of HCl from the m/z 125

fragment (Chlorotropylium

Tropylium-like species).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyst Note: The absence of a strong peak at m/z 139 (M-15) distinguishes this from

methylated analogs. The dominance of the m/z 125 peak confirms the integrity of the

chlorophenyl moiety.

Infrared Spectroscopy (FT-IR)
IR analysis is used primarily to rule out ring-opened impurities (alcohols) or rearranged

products (aldehydes/ketones).

Epoxide Ring Stretches:

~1250 cm

: Symmetric ring breathing.

~815 - 830 cm

: Asymmetric ring deformation. This band is often intense and characteristic of terminal
epoxides.

Aromatic Signatures:

~1490 cm

& 1600 cm

: C=C aromatic skeletal vibrations.

~1090 cm

: C-Cl stretching vibration (sharp, strong).

>3000 cm

: Aromatic C-H stretching (weak).
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Negative Evidence (Purity Check):

Absence of ~1700 cm

: Confirms no rearrangement to 4-chlorophenylacetaldehyde.

Absence of ~3400 cm

: Confirms no hydrolysis to the diol.

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive stereochemical and connectivity data. The epoxide protons form a

distinct ABX (or AMX) spin system due to the chiral center at C2 and the diastereotopic protons

at C3.

H NMR Data (400 MHz, CDCl )
The following assignments are based on high-resolution literature data for the purified oxide.
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Chemical Shift
(

, ppm)

Multiplicity Integration
Coupling (

, Hz)
Assignment

7.29 – 7.34 Multiplet 2H -

Aromatic (H-3,

H-5, meta to

epoxide)

7.18 – 7.23 Multiplet 2H -

Aromatic (H-2,

H-6, ortho to

epoxide)

3.83 dd 1H
H

(Benzylic, C2-H)

3.14 dd 1H
H

(C3-H, cis to Ph)

2.75 dd 1H

H

(C3-H, trans to

Ph)
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Interpretation Logic:

H

(3.83 ppm): This proton is the most deshielded aliphatic signal due to the

inductive effect of the attached oxygen and the anisotropic effect of the benzene

ring.

H

vs H

: The geminal coupling (

) is typically ~5.5 Hz. The vicinal coupling (

) is larger for cis protons (4.1 Hz) than for trans protons (2.5 Hz) in epoxide

systems, allowing for stereochemical assignment.

C NMR Data (100 MHz, CDCl )
Epoxide Carbons:

~51-52 ppm: Methylene carbon (C3).

~52-53 ppm: Methine carbon (C2).

Aromatic Carbons:

~138 ppm: Ipso carbon (C1').

~134 ppm: Para carbon (C4', C-Cl).

~128 ppm: Meta carbons (C3', C5').
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~126 ppm: Ortho carbons (C2', C6').

Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize ring opening during analysis, follow this protocol.

Solvent Selection: Use CDCl

(Chloroform-d) neutralized with basic alumina or silver foil. Acidic chloroform (due to HCl
formation over time) can catalyze the ring opening of the epoxide to the chlorohydrin.

Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent for

H NMR.

Acquisition:

Run at 298 K.

Set relaxation delay (

) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.

Reference: Calibrate to the residual CHCl

peak at 7.26 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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